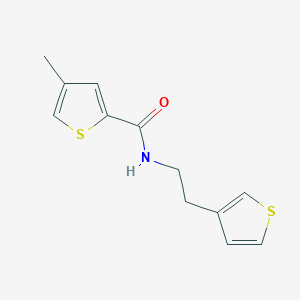

4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-(2-thiophen-3-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS2/c1-9-6-11(16-7-9)12(14)13-4-2-10-3-5-15-8-10/h3,5-8H,2,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFZNLCNLSNWCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction between a thiophene derivative and an amine. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and a catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for thiophene derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by their conversion to the final product. These methods may utilize large-scale reactors and advanced purification techniques to ensure high yield and purity of the product .

Chemical Reactions Analysis

4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield thiol derivatives .

Scientific Research Applications

Anticancer Activity

Thiophene derivatives, including 4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, have shown significant potential as anticancer agents. Research indicates that thiophene-based compounds can inhibit the growth of multiple human tumor cell lines, including cervical, gastric, colorectal, and breast cancers . The structural features of these compounds allow for modifications that enhance their cytotoxicity against cancer cells.

Case Study:

A study evaluated the cytotoxic activities of various thiophene derivatives on human carcinoma cell lines. The results demonstrated that certain substitutions on the thiophene ring significantly increased anticancer efficacy, with some compounds achieving over 80% inhibition of cell proliferation in vitro .

Antimicrobial Properties

The antimicrobial activity of thiophene derivatives has also been extensively studied. Compounds like 4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups in the structure enhances their interaction with bacterial membranes, leading to increased efficacy .

Data Table: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

Organic Electronics

Thiophene derivatives are widely used in organic electronics due to their semiconducting properties. The conjugated structure of compounds like 4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide allows for efficient charge transport, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study:

Research has demonstrated that incorporating thiophene-based compounds into polymer matrices enhances the performance of organic solar cells. The addition of such compounds improved the power conversion efficiency by facilitating better charge separation and transport within the device .

Synthesis and Structural Variations

The synthesis of 4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide can be achieved through various methods, including cyclization reactions involving thiophene derivatives and acylation techniques. Structural modifications can lead to variations in biological activity and material properties, which are critical for tailoring applications to specific needs .

Data Table: Synthesis Pathways for Thiophene Derivatives

| Synthesis Method | Description |

|---|---|

| Cyclization | Involves cyclizing precursors with thioketones to form thiophene rings. |

| Acylation | Acylation of amines with carboxylic acids leads to carboxamide formation. |

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Parameters of Selected Thiophene Carboxamides

*Structural data for the target compound is inferred from analogs.

- Electronic Effects : The methyl group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in compound (I) . This difference may alter charge distribution, affecting solubility and reactivity.

- Steric Effects : The 2-(thiophen-3-yl)ethyl group introduces moderate steric bulk, less than the tert-butyl and pyridinyl groups in compound 6p .

Crystallographic Analysis

- Software: SHELX programs are widely used for small-molecule refinement . Compound (I) was refined using SHELXL, revealing non-classical C–H⋯O/S interactions . The target compound’s crystal structure would likely show similar packing motifs but with increased π-stacking due to dual thiophene rings.

Biological Activity

Overview

4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heteroaromatic compounds known for their diverse applications in pharmaceuticals, particularly for their antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its biological efficacy, making it a subject of ongoing research.

Chemical Structure

The molecular formula for 4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is C12H13N1O1S2. The structure includes a thiophene ring, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. In particular, 4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has been evaluated for its effectiveness against various pathogens. A study demonstrated that derivatives with similar structures showed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial potential .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Strong antibacterial |

| Staphylococcus epidermidis | 0.25 | Strong antibacterial |

Anti-inflammatory Activity

Thiophene derivatives have also been studied for their anti-inflammatory effects. The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. For instance, a related thiophene derivative exhibited an IC50 value of 29.2 µM for the 5-lipoxygenase enzyme, suggesting that structural modifications can enhance anti-inflammatory activity .

Anticancer Potential

The anticancer properties of thiophene derivatives are particularly noteworthy. Studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including kinase inhibition and modulation of estrogen receptors. The presence of specific substituents on the thiophene ring can significantly influence their anticancer activity.

Case Studies

- Study on COX and LOX Inhibition :

- Antimicrobial Evaluation :

Q & A

Q. Basic Experimental Design

- Spectroscopy :

- Chromatography :

- Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

What safety protocols are essential during synthesis and handling?

Q. Basic Experimental Design

- Hazard Mitigation : Use fume hoods, nitrile gloves, and goggles due to skin/eye irritation risks (Category 2/2A) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

How can researchers investigate the mechanism of action of this compound in biological systems?

Q. Advanced Research Focus

- Target Identification :

- Molecular Docking : Screen against libraries of apoptosis-related proteins (e.g., Bcl-2, caspases) using software like AutoDock .

- Kinase Assays : Measure IC₅₀ values for kinase inhibition (e.g., EGFR, MAPK) .

- Pathway Analysis :

- Western Blotting : Quantify expression of apoptotic markers (e.g., Bax, Bcl-xL) in treated cell lines .

- Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase) .

How do structural modifications influence bioactivity in thiophene carboxamide derivatives?

Q. Advanced Structure-Activity Relationship (SAR)

- Substitution Effects :

- Bioactivity Testing :

- Anticancer : Compare IC₅₀ values against MCF-7 (breast) vs. A549 (lung) cancer cells .

- Anti-inflammatory : Measure COX-2 inhibition via ELISA .

How should researchers resolve contradictions in reported bioactivity data across studies?

Q. Advanced Data Analysis

- Meta-Analysis : Normalize data using standardized assays (e.g., MTT for cytotoxicity) and adjust for variables like cell passage number .

- Control Experiments : Replicate studies with in-house synthesized batches to exclude impurity effects .

- Computational Validation : Use QSAR models to predict activity outliers .

What role does this compound play in materials science applications?

Q. Advanced Research Focus

- Optoelectronic Properties :

- Conductivity : Measure via four-probe method; thiophene’s aromaticity enhances charge transport .

- Fluorescence : Evaluate emission spectra (λmax ~450 nm) for OLED potential .

- Polymer Composites : Incorporate into conjugated polymers (e.g., PEDOT analogs) for flexible electronics .

What strategies optimize pharmacological properties like bioavailability and toxicity?

Q. Advanced Drug Development

- Prodrug Design : Esterify the carboxamide to improve membrane permeability .

- Toxicokinetics :

- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.